

# Technical Monograph: 6-Chloro-5-iodo-1H-indole

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## Compound of Interest

Compound Name: 6-chloro-5-iodo-1H-indole

CAS No.: 122509-74-4

Cat. No.: B177018

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CAS: 122509-74-4 | Formula: C<sub>8</sub>H<sub>5</sub>ClIN | M.W.: 277.49 g/mol [1][2]

## Executive Summary

**6-Chloro-5-iodo-1H-indole** represents a "privileged scaffold" in modern medicinal chemistry due to its unique orthogonal reactivity profile.[2] Unlike mono-halogenated indoles, this bifunctional building block possesses two distinct electrophilic sites—the C5-iodine and the C6-chlorine—that exhibit significantly different rates of oxidative addition with palladium catalysts. [2]

This guide details the physicochemical properties, synthetic access, and, most critically, the regioselective functionalization strategies that allow researchers to sequentially build complex libraries for kinase inhibition and antiviral therapeutics.

## Physicochemical Profile

The following data aggregates experimental and predicted values essential for assay development and formulation.

Property	Value	Notes
Molecular Weight	277.49 g/mol	Heavy atom count: 11
Appearance	Off-white to pale yellow solid	Light sensitive; store in amber vials
Melting Point	>120 °C (Decomposes)	Typical range for dihaloindoles; varies by crystal form
LogP (Predicted)	3.4 - 3.8	Highly lipophilic; requires DMSO/organic co-solvent for bioassays
H-Bond Donors	1 (NH)	Acidic proton (pKa ~16 in DMSO)
H-Bond Acceptors	0	Nitrogen lone pair is part of aromatic sextet
Solubility	DMSO (>50 mM), DMF, DCM	Poor solubility in water/PBS

## Orthogonal Reactivity & Chemoselectivity

The core value of **6-chloro-5-iodo-1H-indole** lies in the bond dissociation energy difference between the C–I bond (~51 kcal/mol) and the C–Cl bond (~81 kcal/mol).[2] This allows for Chemospecific Sequential Cross-Coupling.[2]

## Mechanism of Action[6][7]

- Site A (C5-Iodine): Under mild conditions (rt to 60°C) with standard catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>), the C–I bond undergoes rapid oxidative addition.[2] The C–Cl bond remains inert.[2]
- Site B (C6-Chlorine): Once C5 is functionalized, the C–Cl bond can be activated using electron-rich, bulky ligands (e.g., SPhos, XPhos) and elevated temperatures (>90°C).
- Site C (N1-H): The indole nitrogen remains available for alkylation or protection (e.g., Boc, SEM) to modulate solubility or electronic properties.[2]

## Reactivity Decision Tree

The following diagram illustrates the logical workflow for functionalizing this scaffold.



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Figure 1: Sequential functionalization strategy exploiting the reactivity gap between C-I and C-Cl bonds.

## Experimental Protocol: Regioselective C5-Arylation

Objective: To couple an aryl boronic acid selectively at the C5 position without disturbing the C6-chlorine handle.[2]

### Reagents & Stoichiometry[8]

- Substrate: **6-Chloro-5-iodo-1H-indole** (1.0 equiv)
- Coupling Partner: Aryl Boronic Acid (1.1 equiv)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%) — Chosen for its lower reactivity compared to Buchwald precatalysts, ensuring C-Cl integrity.
- Base: Na<sub>2</sub>CO<sub>3</sub> (2.0 M aqueous solution, 3.0 equiv)
- Solvent: 1,4-Dioxane / Water (4:1 ratio)

### Step-by-Step Methodology

- Degassing (Critical): In a reaction vial, combine the indole, boronic acid, and solvent. Sparge with argon for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.[2]

- Catalyst Addition: Add Pd(PPh<sub>3</sub>)<sub>4</sub> and the aqueous base under a positive stream of argon.[2]  
Seal the vial immediately.
- Thermal Activation: Heat the reaction block to 60°C.
  - Note: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond or "scrambling." [2]
- Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS after 2 hours. The starting material (iodide) should disappear, leaving the monochlorinated product.
- Workup: Dilute with EtOAc, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Flash chromatography. The product is typically less polar than the starting material if the added aryl group is lipophilic.[2]

## Synthetic Access to the Core

While commercially available, the synthesis of the core scaffold is instructive for understanding its impurity profile.[2]

Primary Route: Indoline Dehydrogenation or Sandmeyer Direct iodination of 6-chloroindole often yields mixtures of 3-iodo and 5-iodo isomers due to the high nucleophilicity of the C3 position.[2] A more robust route involves:

- Precursor: 4-Chloro-3-iodoaniline.[2]
- Cyclization: Reaction with ethyl pyruvate followed by Fischer Indolization or similar cyclization methods (e.g., Bartoli) to form the indole ring around the halogen pattern.[2]

Researcher Note: Commercial batches should be checked by H-NMR to ensure no 3-iodo regioisomer is present, as this will act as a chain terminator in subsequent library synthesis.[2]

## Medicinal Chemistry Applications

This scaffold is extensively used in the development of:

- Kinase Inhibitors: The indole NH and C3 positions mimic the adenine binding mode of ATP. [2] The C5/C6 substituents project into the hydrophobic pocket (Gatekeeper region).[2]
- HIV-1 Attachment Inhibitors: Precursors similar to Fostemsavir utilize haloindoles to attach the piperazine/templement moieties that block gp120 interaction.[2]
- Allosteric Modulators: 5,6-Disubstituted indoles have been identified as modulators for GPCRs, where the rigid halogen pattern locks the receptor conformation.

## Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.
- Stability: The C-I bond is light-sensitive.[2][3] Long-term storage should be at -20°C under inert atmosphere (Nitrogen/Argon) to prevent liberation of iodine, which turns the solid brown.[2]
- Disposal: Halogenated organic waste.[2]

## References

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## Sources

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